3-Cyclopropylpyridin-4-amine dihydrochloride

Description

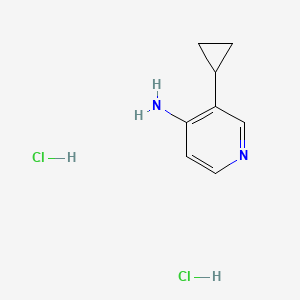

3-Cyclopropylpyridin-4-amine dihydrochloride is a pyridine-based heterocyclic compound featuring a cyclopropyl substituent at the 3-position and an amine group at the 4-position, stabilized as a dihydrochloride salt. This structure confers enhanced water solubility compared to its free base form, a characteristic common to dihydrochloride salts .

Properties

IUPAC Name |

3-cyclopropylpyridin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.2ClH/c9-8-3-4-10-5-7(8)6-1-2-6;;/h3-6H,1-2H2,(H2,9,10);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGREUAGCJVWAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CN=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylpyridin-4-amine dihydrochloride typically involves the following steps:

Cyclization Reaction: The starting material, 3-cyclopropylpyridine, undergoes a cyclization reaction to form the pyridine ring.

Amination: The pyridine ring is then subjected to an amination reaction to introduce the amine group at the 4-position.

Acidification: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylpyridin-4-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The hydrogen atoms on the cyclopropyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation: Formation of 3-Cyclopropylpyridin-4-amine nitrate.

Reduction: Formation of 3-Cyclopropylpyridin-4-amine.

Substitution: Formation of various substituted cyclopropylpyridines.

Scientific Research Applications

3-Cyclopropylpyridin-4-amine dihydrochloride has several scientific research applications across different fields:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: It serves as a ligand in biochemical studies to investigate protein interactions.

Medicine: It is explored for its potential therapeutic properties in drug discovery and development.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Cyclopropylpyridin-4-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Salt Form |

|---|---|---|---|---|

| This compound | C₈H₁₁N₂·2HCl | ~207.1 (calculated) | Cyclopropyl, pyridine, amine | Dihydrochloride |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | C₉H₁₃N₃·2HCl | 236.14 | Pyrrolidine, pyridine, amine | Dihydrochloride |

| 1-Cyclopropylpyrrolidin-3-amine | C₇H₁₄N₂ | 126.20 | Cyclopropyl, pyrrolidine, amine | Free base |

| Levocetirizine dihydrochloride | C₂₁H₂₅ClN₂O₃·2HCl | 461.81 | Piperazine, chlorophenyl, carboxyl | Dihydrochloride |

| Trientine dihydrochloride | C₆H₁₈N₄·2HCl | 219.16 | Linear tetraamine | Dihydrochloride |

Key Observations:

- Pyridine vs. This difference impacts electronic properties and binding affinities .

- Salt Forms : Dihydrochloride salts (e.g., 3-cyclopropylpyridin-4-amine, levocetirizine) improve aqueous solubility, critical for bioavailability in drug formulations. Free bases like 1-cyclopropylpyrrolidin-3-amine may require protonation for solubility .

- Substituent Effects : The cyclopropyl group in 3-cyclopropylpyridin-4-amine adds steric bulk and metabolic stability compared to linear chains in trientine dihydrochloride .

Table 2: Physicochemical and Hazard Data

Key Observations:

- Solubility : Dihydrochloride salts universally exhibit high water solubility due to ionic dissociation, facilitating their use in liquid formulations .

- Safety : Pyridine derivatives like 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride lack explicit hazard classifications but require standard precautions, whereas free bases like 1-cyclopropylpyrrolidin-3-amine are direct irritants .

Biological Activity

3-Cyclopropylpyridin-4-amine dihydrochloride is a chemical compound with the molecular formula C8H10N2·2HCl, recognized for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : 3-Cyclopropylpyridin-4-amine

- CAS Number : 1707580-80-0

- Molecular Weight : 194.09 g/mol

- Chemical Structure : The structure features a pyridine ring substituted with a cyclopropyl group at the 3-position and an amino group at the 4-position.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound's unique structural features allow it to modulate biological pathways effectively.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Binding : It can bind to various receptors, influencing cellular signaling pathways.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that derivatives of this compound may exhibit varying degrees of cytotoxicity against human cell lines, indicating a need for further investigation into its safety and efficacy.

Case Study 1: Antifungal Activity

A study explored the antifungal activity of similar pyridine derivatives, revealing significant inhibition of fungal growth with an IC50 value ranging from 7.90 μg/mL to 27.45 μM against human keratinocytes. Although this study did not directly assess this compound, it highlights the potential for this class of compounds in antifungal applications .

Case Study 2: Drug Development

In drug development contexts, compounds like this compound are often evaluated for their ability to serve as lead compounds in synthesizing new pharmaceuticals targeting specific diseases. The unique structural properties could allow for modifications that enhance efficacy or reduce toxicity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Cyclopropylpyridin-3-amine | Pyridine derivative | Moderate antimicrobial effects |

| This compound | Pyridine derivative | Potential enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.